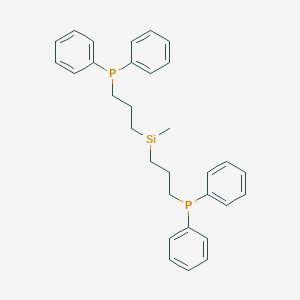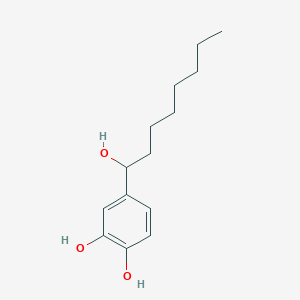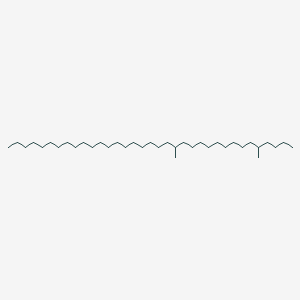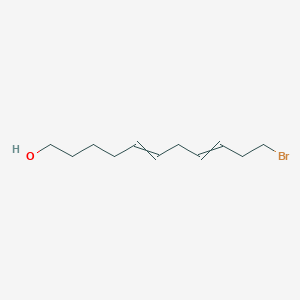
11-Bromoundeca-5,8-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Bromoundeca-5,8-dien-1-ol is an organic compound with the molecular formula C11H19BrO. It is a brominated alcohol with a double bond at the 5th and 8th positions of the undecane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromoundeca-5,8-dien-1-ol typically involves the bromination of undecadien-1-ol. One common method is the addition of bromine to the double bonds of undecadien-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the addition and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure consistent quality and yield by maintaining precise control over reaction conditions, including temperature, concentration, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
11-Bromoundeca-5,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 11-bromoundeca-5,8-dienal or 11-bromoundeca-5,8-dienoic acid.
Reduction: Formation of undec-5,8-dien-1-ol.
Substitution: Formation of compounds like 11-azidoundeca-5,8-dien-1-ol or 11-thiocyanatoundeca-5,8-dien-1-ol.
Aplicaciones Científicas De Investigación
11-Bromoundeca-5,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Bromoundeca-5,8-dien-1-ol involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups allow it to participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as its role as an intermediate in organic synthesis or its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
11-Chloroundeca-5,8-dien-1-ol: Similar structure but with a chlorine atom instead of bromine.
11-Iodoundeca-5,8-dien-1-ol: Similar structure but with an iodine atom instead of bromine.
Undeca-5,8-dien-1-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
11-Bromoundeca-5,8-dien-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom makes it more suitable for specific substitution reactions and applications in organic synthesis .
Propiedades
Número CAS |
125010-73-3 |
|---|---|
Fórmula molecular |
C11H19BrO |
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
11-bromoundeca-5,8-dien-1-ol |
InChI |
InChI=1S/C11H19BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1,3-4,6,13H,2,5,7-11H2 |
Clave InChI |
KLWKEOCPNWYUHS-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CC=CCC=CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


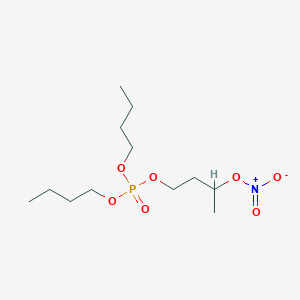
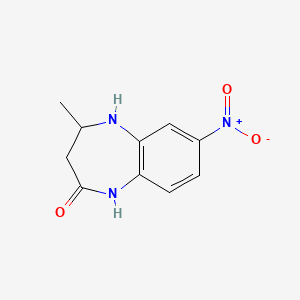
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)

![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)

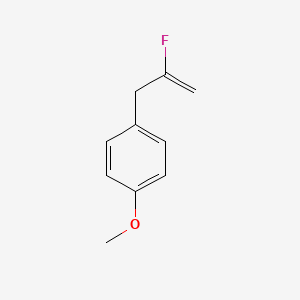

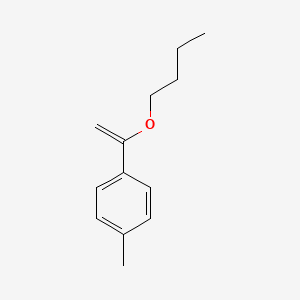
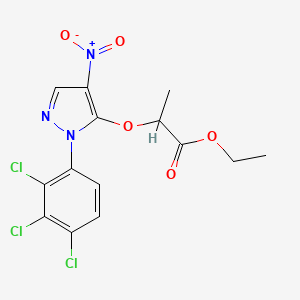
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
